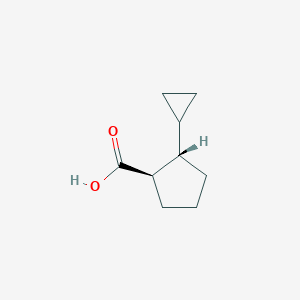

Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.209. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Retinoid Therapy in Leukemia

The role of retinoic acid, a derivative of vitamin A, is significant in the treatment of acute promyelocytic leukemia (APL). Studies have identified the retinoic acid receptor α gene's involvement in leukemia, specifically its role in differentiation therapy for APL. This therapy utilizes the ability of retinoic acid to induce differentiation of leukemic cells, leading to complete remissions in patients (Thé et al., 1990). Additionally, retinoid-induced apoptosis in leukemia cells has been observed, providing a potential therapeutic approach in the treatment of myeloid leukemia (Hsu et al., 1997).

Chemoprevention and Differentiation Therapy

Retinoids play a fundamental role in chemoprevention and differentiation therapy, especially in epithelial carcinogenesis. They are essential for maintaining epithelial differentiation and have been effective against various forms of cancer, including skin, head and neck, breast, and liver cancer. The development of new retinoids, alone or in combination with other drugs, may offer additional avenues for cancer chemoprevention and differentiation therapy (Hansen et al., 2000).

Retinoids in Cancer Therapy

Retinoids demonstrate significant antitumor effects, particularly in the treatment of adult and pediatric tumors. Clinical studies have shown that retinoids induce differentiation and/or growth inhibition in various tumor-cell lines, mediated via specific nuclear receptors. Significant clinical responses have been observed in patients with cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies (Smith et al., 1992).

Pediatric Onco-Hematology Applications

In pediatric oncology, retinoids have been successfully used for the treatment of acute promyelocytic leukemia (APL) and high-risk neuroblastoma. The introduction of all-trans retinoic acid (ATRA) into therapy has radically changed the management and outcome of these diseases, leading to complete remission in a high percentage of patients (Masetti et al., 2012).

Molecular Mechanisms in Leukemia

The molecular mechanisms underlying the therapeutic effect of retinoids in leukemia have been studied extensively. Chromosomal translocations involving the retinoic acid receptor alpha (RAR alpha) in APL cells suggest that these receptors play a critical role in the disease's pathology. Retinoic acid treatments in APL induce a complete remission at the molecular level, indicating its effectiveness in triggering differentiation and potentially exerting a cytotoxic effect on the leukemic clone (Lo Coco et al., 1991).

Eigenschaften

IUPAC Name |

(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAPAKHSMGTKOT-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2693502.png)

![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)

![N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2693505.png)

![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2693508.png)

![2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole](/img/structure/B2693509.png)

![4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2693511.png)

![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)

![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)